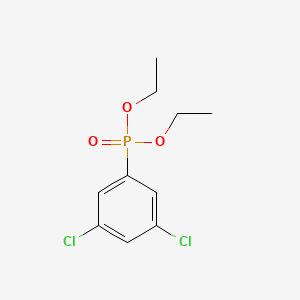

Diethyl (3,5-Dichlorophenyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl (3,5-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a derivative of phosphonic acid and is characterized by the presence of two ethyl groups and a 3,5-dichlorophenyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3,5-Dichlorophenyl)phosphonate typically involves the reaction of 3,5-dichlorophenol with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phosphite group. The reaction is typically conducted under reflux conditions in an organic solvent like toluene or tetrahydrofuran (THF) to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,5-Dichlorophenyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine oxides.

Substitution: Formation of various alkyl or aryl phosphonates.

Scientific Research Applications

Diethyl (3,5-Dichlorophenyl)phosphonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl (3,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

- Diethyl (4-chlorophenyl)phosphonate

- Diethyl (2,4-dichlorophenyl)phosphonate

- Diethyl (3-chlorophenyl)phosphonate

Uniqueness

Diethyl (3,5-Dichlorophenyl)phosphonate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Diethyl (3,5-dichlorophenyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of two ethyl groups attached to a phosphonate functional group, along with a dichlorophenyl moiety. The unique positioning of the chlorine atoms on the benzene ring influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and biological macromolecules. The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes or by altering their structural conformation. This mechanism is crucial in understanding its potential therapeutic effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanisms involve cell cycle arrest and activation of apoptotic pathways, confirmed through assays like flow cytometry and Hoechst staining .

Table 1: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 10 | Apoptosis induction |

| Novel derivative 4u | A549 | 15 | Cell cycle arrest |

| Diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate | HeLa | 12 | Apoptosis via Hoechst staining |

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways critical for cancer cell proliferation. For example, it has been noted to inhibit 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which is a target for developing antibacterial and antimalarial drugs .

Case Studies

- In Vitro Studies on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with this compound led to significant cell death via apoptosis. The results were validated using acridine orange/ethidium bromide staining techniques .

- Anticancer Screening : In another study focused on anticancer agents, various phosphonates were synthesized and screened for their efficacy against several cancer cell lines. This compound derivatives exhibited moderate to high levels of antitumor activity comparable to established chemotherapeutics like 5-fluorouracil .

Potential Therapeutic Applications

The promising biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : Due to its ability to induce apoptosis in tumor cells, it may be developed further as an anticancer agent.

- Enzyme Inhibition : Its role in inhibiting critical enzymes positions it as a candidate for drug development against bacterial infections and possibly malaria.

Properties

Molecular Formula |

C10H13Cl2O3P |

|---|---|

Molecular Weight |

283.08 g/mol |

IUPAC Name |

1,3-dichloro-5-diethoxyphosphorylbenzene |

InChI |

InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |

InChI Key |

LIFQKKZDJDNDKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC(=CC(=C1)Cl)Cl)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.